蜂毒肽

描述

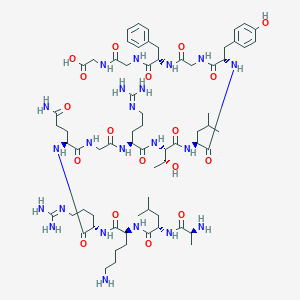

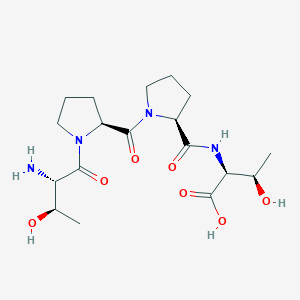

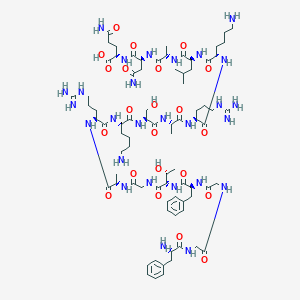

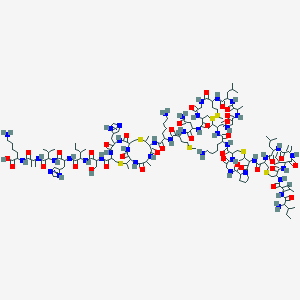

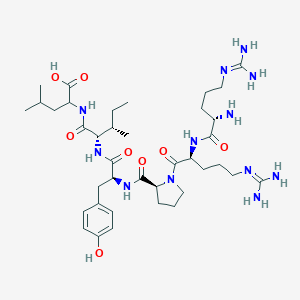

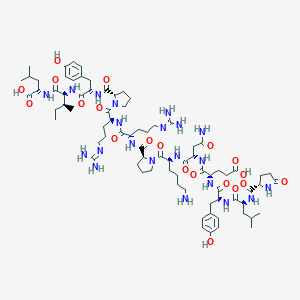

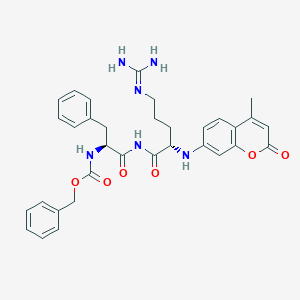

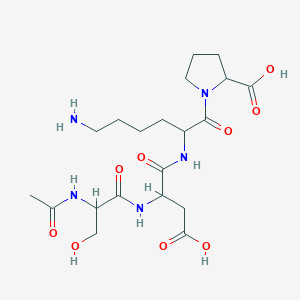

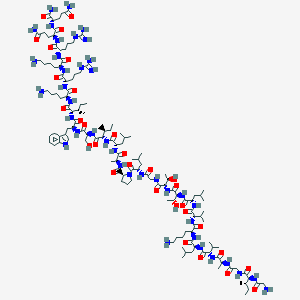

蜂毒肽是欧洲蜜蜂(Apis mellifera)毒液的主要成分。它是一种由 26 个氨基酸组成的小型阳离子肽。蜂毒肽以其强大的抗菌、抗炎和抗癌特性而闻名。 它已被广泛研究用于其在医学、生物学和化学等各个领域的潜在治疗应用 .

科学研究应用

蜂毒肽具有广泛的科学研究应用,包括:

抗菌活性: 蜂毒肽对细菌、真菌和病毒表现出广谱抗菌活性。 .

抗炎作用: 蜂毒肽已被证明可以通过抑制促炎细胞因子的产生和调节免疫反应来减少炎症.

抗癌特性: 蜂毒肽通过破坏细胞膜和激活凋亡途径诱导癌细胞凋亡。

神经保护作用: 蜂毒肽已被研究用于其通过减少氧化应激和炎症来预防神经退行性疾病的潜力.

作用机制

蜂毒肽主要通过与细胞膜相互作用来发挥作用。它对脂质膜具有很强的表面活性,导致形成孔和膜破坏。 这导致细胞裂解和细胞内内容物的释放 . 蜂毒肽还通过各种机制激活伤害感受器(疼痛感受器)细胞,包括激活瞬时受体电位香草素受体通道和释放炎症介质 .

生化分析

Biochemical Properties

Melittin interacts with a broad spectrum of fungal genera including Aspergillus, Botrytis, Candida, Colletotrichum, Fusarium, Malassezia, Neurospora, Penicillium, Saccharomyces, Trichoderma, Trichophyton, and Trichosporon . It hinders fungal growth by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Cellular Effects

Melittin has been reported to exert strong anticancer activity against various cancers . It can induce apoptosis in leukaemia cell lines of different origin acute lymphoblastic leukaemia (CCRF-CEM) and chronic myelogenous leukaemia (K-562) . Melittin also has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells .

Molecular Mechanism

Melittin possesses a multi-target mechanism of action against fungal cells . It inhibits a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Temporal Effects in Laboratory Settings

Melittin shows extensive hemolysis and cytotoxicity activities with intraperitoneal LD 50 value of 4.98 mg/kg in BALB/c mice . Melittin at its safe dose could not exhibit antimicrobial activity, which hinders its application in clinical practice .

Dosage Effects in Animal Models

Injection of melittin into animals and humans causes pain sensation . In the rotarod behavioral test, which measures motor function, melittin-treated hSOD1 G93A mice displayed a 1.7-fold increase in motor function 7 days after treatment with melittin .

Metabolic Pathways

Melittin can effectively enhance the therapeutic properties of some first-line drugs . It exerts cytotoxic effects on normal human cells by increasing the mRNA levels of oxidative stress- and apoptosis-related genes .

Transport and Distribution

Melittin has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells . The conformational changes and inter-peptide cooperation of melittin molecules, as well as melittin-induced disturbances to membrane structure, such as deformation and lipid extraction, are regarded as key factors influencing the insertion of peptides into membranes .

Subcellular Localization

In vitro fluorescence imaging of DapAMCA-labeled melittin in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .

准备方法

合成路线和反应条件

蜂毒肽可以使用固相肽合成 (SPPS) 来合成,SPPS 涉及将氨基酸依次添加到固定在固体载体上的生长肽链中。该过程通常采用 Fmoc (9-芴甲氧羰基) 化学方法来临时保护氨基。 然后将肽从固体载体上裂解并使用高效液相色谱 (HPLC) 纯化 .

工业生产方法

蜂毒肽的工业生产可以通过重组 DNA 技术实现。这涉及将蜂毒肽基因插入合适的表达载体中,然后将表达载体导入宿主生物体,例如大肠杆菌。 宿主生物体产生蜂毒肽,然后使用亲和色谱和其他纯化技术对其进行纯化 .

化学反应分析

反应类型

蜂毒肽会发生各种化学反应,包括:

氧化: 蜂毒肽可以被活性氧物种氧化,导致半胱氨酸残基之间形成二硫键。

还原: 可以使用二硫苏糖醇 (DTT) 等还原剂还原蜂毒肽中的二硫键。

常用试剂和条件

氧化: 过氧化氢或其他活性氧物种。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

取代: 肽合成中使用的氨基酸衍生物和偶联试剂.

形成的主要产物

氧化: 形成二硫键。

还原: 二硫键的断裂。

取代: 氨基酸序列发生改变的修饰蜂毒肽.

相似化合物的比较

蜂毒肽在其强大的抗菌、抗炎和抗癌特性方面是独一无二的。类似的化合物包括:

蜂毒肽: 蜂毒的另一个具有抗菌特性的成分.

蛙皮素: 来自青蛙皮肤的抗菌肽,具有类似的膜破坏特性.

防御素: 在包括人类在内的各种生物体中发现的一类抗菌肽.

蜂毒肽因其广谱活性以及在各个领域的潜在治疗应用而脱颖而出。

属性

IUPAC Name |

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893812 | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-28-0, 20449-79-0 | |

| Record name | Mellitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。